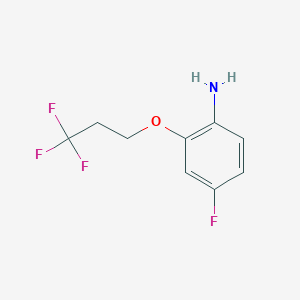![molecular formula C12H16N2 B1526835 2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline CAS No. 1250695-37-4](/img/structure/B1526835.png)
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline
Vue d'ensemble
Description
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aminoacylation 1,2-catalytique au palladium
Le composé est utilisé dans une aminoacylation 1,2-catalytique au palladium des cyclopentènes pour synthétiser des 2-azabicyclo[2.2.1]heptanes oxygénés. Cette réaction est efficace avec une large gamme de substrats, permettant la création d'une bibliothèque de structures aza-bicycliques pontées qui sont précieuses en chimie médicinale pour la conception et la synthèse de médicaments .
Tests pharmaceutiques
Il sert d'étalon de référence de haute qualité dans les tests pharmaceutiques pour garantir des résultats précis. Les étalons de référence sont essentiels pour la validation des méthodes analytiques et la garantie de la cohérence et de la fiabilité des résultats des tests .
Analyse des propriétés chimiques
Les propriétés chimiques détaillées du composé, telles que le point de fusion, le point d'ébullition, la densité, la formule moléculaire et le poids, sont étudiées pour comprendre son comportement dans différentes conditions et réactions. Ces informations sont essentielles pour que les chercheurs puissent manipuler le composé pour diverses synthèses chimiques .
Documentation et contrôle qualité
La documentation concernant sa RMN, sa CLHP, sa LC-MS, sa UPLC, etc. est maintenue à des fins de contrôle qualité. Cela garantit que le composé répond aux normes nécessaires pour son utilisation dans la recherche scientifique et le développement .
Mécanisme D'action
Mode of Action
The exact mode of action of 2-{2-Azabicyclo[22It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The biochemical pathways affected by 2-{2-Azabicyclo[22The compound is part of a library of bridged aza-bicyclic structures , suggesting it may interact with multiple biochemical pathways.
Analyse Biochimique
Biochemical Properties
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in aminoacyloxylation reactions, such as palladium-catalyzed enzymes . These interactions are essential for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which are important intermediates in the production of various pharmaceuticals .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering gene expression and cellular function . These binding interactions are crucial for its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding its potential use in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular function and metabolism, leading to potential toxicity . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been found to affect the activity of enzymes involved in aminoacyloxylation reactions, leading to changes in metabolic flux and metabolite levels . These interactions are important for understanding its overall metabolic profile and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are essential for understanding how the compound accumulates in specific tissues and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level.
Propriétés
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-1-2-4-12(11)14-8-9-5-6-10(14)7-9/h1-4,9-10H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKTEWTIROYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250695-37-4 | |
| Record name | 2-{2-azabicyclo[2.2.1]heptan-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


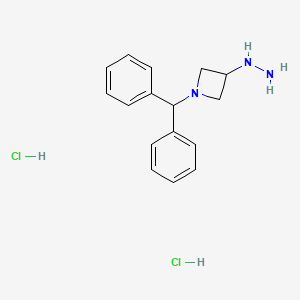
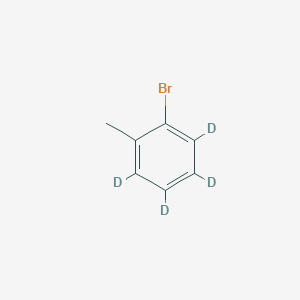

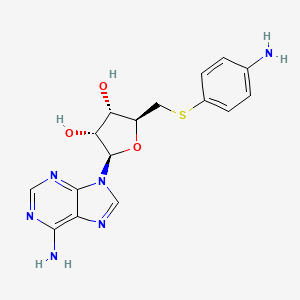
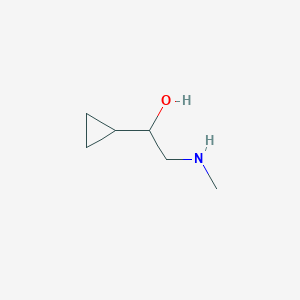






![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)

